2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride
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Overview
Description
2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a diethylamino group, a methylphenyl group, and a dihydropyrroloquinoline structure, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the dihydropyrroloquinoline core, followed by the introduction of the diethylamino and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)-1-(4-methylphenyl)-1-propanone
- 2-[2-(diethylamino)ethyl]-6-methoxy-3,9-dimethyl-2,9-dihydro-4H-pyrazolo[3,4-b]quinolin-4-one
Uniqueness
2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride is unique due to its specific structural features, such as the dihydropyrroloquinoline core and the combination of diethylamino and methylphenyl groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(diethylamino)-N-[1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O.2ClH/c1-4-27(5-2)16-22(29)26-23-19-11-6-7-12-21(19)25-24-20(23)13-14-28(24)18-10-8-9-17(3)15-18;;/h6-12,15H,4-5,13-14,16H2,1-3H3,(H,25,26,29);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHGVSENFDOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C4=CC=CC(=C4)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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